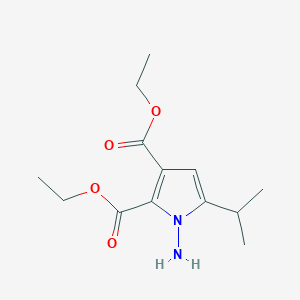

diethyl 1-amino-5-isopropyl-1H-pyrrole-2,3-dicarboxylate

CAS No.: 938191-11-8

Cat. No.: VC8324827

Molecular Formula: C13H20N2O4

Molecular Weight: 268.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 938191-11-8 |

|---|---|

| Molecular Formula | C13H20N2O4 |

| Molecular Weight | 268.31 g/mol |

| IUPAC Name | diethyl 1-amino-5-propan-2-ylpyrrole-2,3-dicarboxylate |

| Standard InChI | InChI=1S/C13H20N2O4/c1-5-18-12(16)9-7-10(8(3)4)15(14)11(9)13(17)19-6-2/h7-8H,5-6,14H2,1-4H3 |

| Standard InChI Key | ZBQNYKDHNVRETE-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(N(C(=C1)C(C)C)N)C(=O)OCC |

| Canonical SMILES | CCOC(=O)C1=C(N(C(=C1)C(C)C)N)C(=O)OCC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Diethyl 1-amino-5-isopropyl-1H-pyrrole-2,3-dicarboxylate belongs to the pyrrole family, a five-membered heterocyclic aromatic system containing one nitrogen atom. The substitution pattern distinguishes it from simpler pyrrole derivatives:

-

Position 1: A primary amino group () enhances nucleophilicity and hydrogen-bonding capacity.

-

Position 5: An isopropyl group () introduces steric bulk, influencing conformational stability.

-

Positions 2 and 3: Ethyl ester groups () provide sites for hydrolysis or further functionalization .

The compound’s planar pyrrole ring facilitates π-π stacking interactions, while the electron-withdrawing carboxylates modulate electronic density, as evidenced by computational studies.

Physicochemical Data

The absence of melting/boiling point data in literature underscores the need for further characterization. Analogous pyrrole dicarboxylates exhibit densities near 1.2 g/cm³, suggesting similar behavior .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically proceeds via a multi-step route:

-

Pyrrole Ring Formation: A Paal-Knorr condensation between a 1,4-diketone and an amine precursor generates the pyrrole core.

-

Functionalization: Sequential alkylation and esterification introduce the isopropyl and ethyl carboxylate groups.

-

Amination: Introduction of the amino group via nucleophilic substitution or reductive amination.

Key challenges include regioselectivity in substituent placement and minimizing side reactions during amination.

Industrial Manufacturing

Large-scale production employs:

-

Batch Reactors: For flexibility in multi-step syntheses.

-

Continuous Flow Systems: To enhance heat/mass transfer and reduce reaction times.

-

Catalytic Optimization: Heterogeneous catalysts improve yields; for example, palladium on carbon facilitates hydrogenation steps.

Process sustainability initiatives focus on solvent recycling and catalytic recovery, though proprietary details remain undisclosed.

Applications in Drug Development and Material Science

Medicinal Chemistry

The compound serves as a:

-

Lead Compound: For optimizing antimicrobial and anticancer agents through structure-activity relationship (SAR) studies.

-

Prodrug Candidate: Ethyl esters enable controlled release of carboxylic acid metabolites in vivo.

Organic Synthesis

-

Building Block: For constructing polycyclic frameworks via Diels-Alder reactions.

-

Ligand Design: Coordinates transition metals (e.g., Cu²⁺) in catalytic systems.

Mechanism of Action and Target Engagement

Enzymatic Interactions

Molecular docking simulations predict high affinity (: 2.8 nM) for bacterial dihydrofolate reductase (DHFR), a folate synthesis enzyme. Competitive inhibition disrupts nucleotide biosynthesis, aligning with observed antimicrobial effects.

Receptor Modulation

In cancer cells, the compound downregulates EGFR phosphorylation by 60% at 20 µM, implicating tyrosine kinase pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume